Tazarotenic Acid Methyl Ester
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Overview
Description
Tazarotenic Acid Methyl Ester is a chemical compound with the molecular formula C20H19NO2S and a molecular weight of 337.44 g/mol . It is a derivative of tazarotene, a third-generation topical retinoid used primarily for the treatment of acne and psoriasis . This compound is an esterified form of tazarotenic acid, which is the active metabolite of tazarotene .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tazarotenic Acid Methyl Ester typically involves the esterification of tazarotenic acid. One common method is the reaction of tazarotenic acid with methanol in the presence of a catalyst such as thionyl chloride . This reaction is carried out at room temperature and results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tazarotenic Acid Methyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to tazarotenic acid and methanol under acidic or basic conditions.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used as catalysts.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Hydrolysis: Tazarotenic acid and methanol.
Reduction: The corresponding alcohol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Tazarotenic Acid Methyl Ester has several scientific research applications:
Mechanism of Action
Tazarotenic Acid Methyl Ester is hydrolyzed in the skin to form tazarotenic acid, which is the active metabolite . Tazarotenic acid binds to retinoic acid receptors (RARs), specifically RAR-β and RAR-γ . This binding modulates gene expression, leading to the regulation of cell differentiation and proliferation . The compound also exhibits anti-inflammatory and immunomodulatory effects .
Comparison with Similar Compounds
Similar Compounds
Tazarotene: The parent compound, used topically for acne and psoriasis.
Adapalene: Another topical retinoid used for acne treatment.
Tretinoin: A first-generation retinoid used for acne and photoaging.
Uniqueness
Tazarotenic Acid Methyl Ester is unique due to its esterified form, which enhances its stability and allows for controlled hydrolysis to the active metabolite, tazarotenic acid . This property makes it particularly useful in topical formulations where gradual release and activation are desired .
Properties
Molecular Formula |
C20H19NO2S |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
methyl 6-[2-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethynyl]pyridine-3-carboxylate |
InChI |
InChI=1S/C20H19NO2S/c1-20(2)10-11-24-18-9-5-14(12-17(18)20)4-7-16-8-6-15(13-21-16)19(22)23-3/h5-6,8-9,12-13H,10-11H2,1-3H3 |
InChI Key |
PXYOZRQDXZCRES-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCSC2=C1C=C(C=C2)C#CC3=NC=C(C=C3)C(=O)OC)C |
Origin of Product |
United States |
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